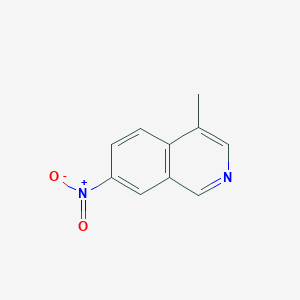

4-Methyl-7-nitroisoquinoline

Description

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

4-methyl-7-nitroisoquinoline |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-11-6-8-4-9(12(13)14)2-3-10(7)8/h2-6H,1H3 |

InChI Key |

IKKCRNBVLZFMHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC2=C1C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methyl 7 Nitroisoquinoline and Analogous Structures

Contemporary Approaches in Isoquinoline (B145761) Core Construction

The synthesis of the isoquinoline nucleus, a critical scaffold in medicinal and materials chemistry, has evolved significantly from classical name reactions. rsc.orgresearchgate.net Modern approaches focus on improving efficiency, reducing environmental impact, and accessing diverse substitution patterns. rsc.orgnih.gov These strategies often involve novel catalytic systems and environmentally benign reaction conditions to construct the fused bicyclic system. bohrium.combohrium.com

Green Chemistry Principles in Isoquinoline Synthesisbohrium.comshd-pub.org.rsorganic-chemistry.orgnih.govwikipedia.orgquimicaorganica.org

The integration of green chemistry principles into isoquinoline synthesis is a response to the growing need for sustainable chemical practices. rsc.orgrsc.org This involves redesigning traditional synthetic pathways to minimize waste, reduce energy consumption, and utilize less hazardous materials. nih.govtandfonline.comcitedrive.com Key areas of focus include maximizing atom economy, employing eco-friendly solvents, and using energy-efficient reaction technologies. nih.gov

Atom economy is a central tenet of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. Syntheses with high atom economy are inherently waste-reducing. nih.gov In the context of isoquinoline synthesis, transition-metal-catalyzed C–H activation/annulation reactions have emerged as powerful, atom-economical routes. ijpsjournal.com These reactions create complex molecules from simple precursors in a rapid and efficient manner, often generating only minimal byproducts. mdpi.comnih.gov

For instance, certain ruthenium-catalyzed reactions for isoquinoline synthesis achieve high atom economy by incorporating both nitrogen atoms from azine substrates into the final product, avoiding the need for external oxidants. researchgate.net Similarly, photocatalytic methods can offer high atom economy, sometimes producing hydrogen gas as the only byproduct. nih.gov Such strategies stand in contrast to classical methods that may use stoichiometric reagents and generate significant waste. rsc.org

Table 1: Comparison of Synthetic Strategies by Atom Economy

| Strategy | Description | Atom Economy | Byproducts | Citation |

|---|---|---|---|---|

| C-H Annulation | Direct coupling of arenes with alkynes or other partners, incorporating most atoms into the final structure. | High | Often minimal, e.g., H₂O, N₂. | ijpsjournal.commdpi.com |

| Photocatalysis | Uses light to drive reactions, enabling transformations with high efficiency. | High | Can be as minimal as H₂ gas. | nih.gov |

| Classical Syntheses | e.g., Bischler–Napieralski, Pomeranz–Fritsch reactions often involve dehydrating agents or other stoichiometric reagents. | Moderate to Low | Stoichiometric amounts of waste salts or other molecules. | pharmaguideline.com |

The choice of solvent is critical to the environmental footprint of a chemical process. Green chemistry encourages the use of benign solvents like water or bio-derived alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.nettandfonline.com Water is an ideal green solvent due to its non-toxicity and availability, and catalyst-free methods for synthesizing isoquinolines in water have been developed. bohrium.com

2-MeTHF is a particularly noteworthy eco-friendly solvent. wikipedia.org It is derived from renewable biomass sources like corncobs and bagasse and is considered a superior replacement for tetrahydrofuran (B95107) (THF). wikipedia.orggoogle.comresearchgate.net Its advantages include a higher boiling point, limited miscibility with water (which simplifies work-up procedures), and lower toxicity. nih.govsolubilityofthings.com Its application in organometallic chemistry, which is central to many modern isoquinoline syntheses, makes it a viable green alternative for these reactions. nih.gov

Table 2: Properties of Selected Eco-Friendly Solvents

| Solvent | Source | Boiling Point (°C) | Key Advantages in Synthesis | Citation |

|---|---|---|---|---|

| Water | Natural | 100 | Non-toxic, non-flammable, inexpensive. | bohrium.comtandfonline.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable Biomass | ~80 | Easy separation from water, higher reaction temperatures than THF, renewable source. | wikipedia.orgresearchgate.netnih.gov |

| Ethanol | Renewable Biomass | 78.37 | Biodegradable, low toxicity, effective for certain Rh(III)-catalyzed reactions. | chemistryviews.org |

| PEG-400 | Petrochemical | Decomposes | Biodegradable, enables catalyst recycling, used in Ru-catalyzed syntheses. | rsc.orgniscpr.res.in |

Conventional heating methods can be slow and energy-intensive. Microwave (MW) and ultrasound irradiation have emerged as energy-efficient alternatives that can dramatically accelerate reaction times, often leading to higher yields and fewer side products. rsc.orgnih.gov

Microwave-assisted synthesis has been successfully applied to various isoquinoline syntheses. nih.govresearchgate.net For example, palladium-catalyzed one-pot reactions to create substituted isoquinolines can be completed in hours under microwave irradiation, compared to much longer times with conventional heating. acs.org Ruthenium-catalyzed syntheses of isoquinolines and isoquinolinones have also been efficiently performed under microwave conditions in green solvents like PEG-400. rsc.orgnih.gov These techniques offer rapid and uniform heating, which is a key advantage over traditional oil baths. rsc.org

Catalytic Pathways for Isoquinoline Formationrsc.orgnih.govshd-pub.org.rsorganic-chemistry.orgwikipedia.orgtandfonline.comnih.govacs.org

Catalysis is a cornerstone of modern and green chemistry, enabling efficient and selective transformations. rsc.org The synthesis of the isoquinoline core has benefited immensely from the development of novel catalytic systems, particularly those based on transition metals. rsc.orgbohrium.com These catalysts facilitate complex bond formations under mild conditions, providing access to a wide array of functionalized isoquinoline derivatives. bohrium.com

Transition metals such as palladium (Pd), rhodium (Rh), ruthenium (Ru), cobalt (Co), and copper (Cu) are frequently used to catalyze the construction of the isoquinoline ring system. bohrium.combohrium.commdpi.com These reactions often proceed through a C-H bond activation mechanism, which allows for the direct annulation of arenes with coupling partners like alkynes, alkenes, or diazo compounds. organic-chemistry.orgmdpi.comacs.org

Rhodium(III)-catalyzed reactions are particularly robust for synthesizing isoquinolines. acs.orgresearchgate.net For example, the annulation of benzamides or oximes with alkynes provides a direct and highly efficient route to substituted isoquinolines. organic-chemistry.orgnih.gov Palladium catalysis is also widely employed, especially in coupling and cyclization reactions that form the heterocyclic core. organic-chemistry.orgmdpi.comacs.org More recently, efforts have focused on using more earth-abundant and less toxic 3d-transition metals like cobalt, nickel, and copper as more sustainable alternatives to precious metals. bohrium.com These catalytic methods offer high regioselectivity and broad functional group tolerance, making them powerful tools for building complex molecular architectures. bohrium.comnih.gov

Table 3: Overview of Transition Metal Catalysts in Isoquinoline Synthesis

| Catalyst Type | Typical Reaction | Key Features | Citation |

|---|---|---|---|

| Rhodium (Rh) | C-H activation/annulation of arenes with alkynes or diazo compounds. | High efficiency, broad substrate scope, oxidant-free conditions possible. | organic-chemistry.orgchemistryviews.orgacs.orgnih.gov |

| Palladium (Pd) | Coupling-imination-annulation sequences; C-H activation. | Versatile for various coupling partners, effective under microwave irradiation. | organic-chemistry.orgmdpi.comacs.org |

| Ruthenium (Ru) | C-H functionalization/annulation of benzylamines or ketoximes. | Can be used in recyclable catalytic systems (e.g., in PEG-400), often oxidant-free. | rsc.orgnih.govorganic-chemistry.orgniscpr.res.in |

| Cobalt (Co) | C-H/N-H bond functionalization; annulation reactions. | Earth-abundant alternative, high atom economy possible. | bohrium.comorganic-chemistry.orgresearchgate.net |

| Copper (Cu) | Tandem reactions, cyclization of 2-haloaryl precursors. | Inexpensive, useful in multicomponent reactions. | nih.govorganic-chemistry.org |

Metal-Free Synthetic Protocols

In recent years, a significant shift towards environmentally benign chemical processes has spurred the development of metal-free synthetic strategies. These protocols avoid the use of toxic and expensive transition metals, often simplifying purification processes and reducing metallic contamination in the final products. While research directly targeting 4-Methyl-7-nitroisoquinoline via metal-free routes is specific, broader advancements in the synthesis of related nitrogen heterocycles like quinolines and quinazolines highlight promising strategies. mdpi.commdpi.com

Many metal-free approaches rely on the use of organocatalysts, iodine-mediated reactions, or strong acid/base catalysis to facilitate cyclization and functionalization steps. mdpi.com For instance, molecular iodine has been employed as a catalyst for the synthesis of quinazolines, where it is believed to activate substrates and is regenerated in situ, presenting a greener alternative to metal catalysts. mdpi.com Similarly, o-iodoxybenzoicacid (IBX) has been used as a mediator for the synthesis of quinazolines from 2-aminobenzylamines and aldehydes under mild, room-temperature conditions. mdpi.com Another innovative metal-free approach involves the cycloisomerization of ortho-allylanilines to form quinolines, using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. mdpi.com These methodologies, focused on activating C-H and C-N bonds without transition metals, provide a conceptual framework for developing analogous metal-free syntheses of substituted isoquinolines.

| Metal-Free Strategy | Catalyst/Mediator | Key Transformation | Applicable Heterocycle Class | Reference |

|---|---|---|---|---|

| Iodine Catalysis | Molecular Iodine (I₂) | Oxidative Cyclization | Quinazolines | mdpi.com |

| IBX Mediation | o-Iodoxybenzoic acid | Reaction of 2-aminobenzylamines and aldehydes | Quinazolines | mdpi.com |

| DMSO Oxidation | Dimethyl sulfoxide (DMSO) | Cycloisomerization of ortho-allylanilines | Quinolines | mdpi.com |

| Acid Catalysis | Lewis/Brønsted Acids | Friedländer & Pfitzinger Reactions | Quinolines | mdpi.com |

Nanocatalysis and Heterogeneous Catalysis for Sustainable Synthesis

Nanocatalysis and heterogeneous catalysis offer significant advantages for sustainable chemical synthesis, including high catalyst activity, stability, ease of separation, and recyclability. acs.orgtaylorfrancis.com These features address many of the shortcomings of traditional homogeneous catalysis. acs.org The application of nanocatalysts in the synthesis of quinolines and isoquinolines has become an area of intense research. acs.orgtaylorfrancis.com

Various metal-based nanoparticles (NPs), such as those based on iron, copper, silver, gold, and zinc, have been developed for quinoline (B57606) synthesis. acs.orgnih.gov For example, a magnetic nanocatalyst, Fe3O4@SiO2/isoniazid/Cu(II), has been successfully used for synthesizing quinoline derivatives from α-methylene ketones and 2-aminoaryl ketones. researchgate.net This catalyst demonstrated good reusability over multiple cycles. researchgate.net Another study reported the use of a silver nanoparticle-based catalyst (Fe3O4@SiO2-Ag) for the three-component synthesis of quinoline derivatives in environmentally friendly solvents like water and ethanol. nanomaterchem.com This heterogeneous catalyst was successfully recycled six consecutive times with only a slight decrease in activity. nanomaterchem.com

For isoquinoline synthesis specifically, the use of KF/clinoptilolite NPs as a catalyst in the multicomponent reaction of isoquinoline, alkyl bromides, and 2-hydroxyacetophenone (B1195853) in an aqueous medium has been reported. taylorfrancis.com These examples underscore the potential of nanocatalysis to create more efficient and sustainable routes to complex heterocyclic systems like this compound.

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Magnetic Nanocatalyst | Fe3O4@SiO2/isoniazid/Cu(II) | Friedländer Quinoline Synthesis | High activity, reusability, easy separation | researchgate.net |

| Silver Nanoparticles | Fe3O4@SiO2-Ag | Three-component coupling for quinoline synthesis | Mild conditions, high efficiency, recyclable | nanomaterchem.com |

| Potassium Fluoride NPs | KF/clinoptinolite NPs | Multicomponent reaction for pyrrolo-isoquinoline synthesis | Green reagent, aqueous media | taylorfrancis.com |

Regioselective Introduction of Nitro and Methyl Groups on Isoquinoline Frameworks

The precise placement of substituents on the isoquinoline core is paramount for tuning its chemical and biological properties. The introduction of nitro and methyl groups, in particular, requires a deep understanding of the electronic nature of the heterocyclic system to achieve the desired regioselectivity.

Electrophilic Nitration Regioselectivity on Isoquinolines

Electrophilic aromatic substitution on the isoquinoline ring system is heavily influenced by the reaction conditions, particularly the acidity of the medium. stackexchange.com Under typical nitrating conditions (a mixture of nitric acid and sulfuric acid), the nitrogen atom of the isoquinoline ring becomes protonated, forming the isoquinolinium ion. stackexchange.comshahucollegelatur.org.in This protonation strongly deactivates the pyridine (B92270) ring (the nitrogen-containing ring) towards electrophilic attack. stackexchange.com

Consequently, electrophilic substitution, including nitration, occurs preferentially on the electron-richer benzene (B151609) ring. firsthope.co.ingcwgandhinagar.com The primary products of the nitration of isoquinoline are 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. shahucollegelatur.org.in The formation of these isomers is dictated by the electronic effects of the protonated pyridine ring, which directs incoming electrophiles to the C-5 and C-8 positions. shahucollegelatur.org.ingcwgandhinagar.com The relative reactivity of the isoquinolinium ion towards nitration is significantly lower than that of naphthalene (B1677914) but greater than that of the quinolinium ion, indicating the powerful deactivating effect of the positive charge. shahucollegelatur.org.in Direct electrophilic nitration to achieve substitution at the C-7 position is therefore not a favored pathway and typically results in very low yields, if any.

Nucleophilic Nitration Strategies for Isoquinoline Derivatives

Given the difficulty of achieving certain substitution patterns via electrophilic attack, nucleophilic substitution strategies offer a valuable alternative. Nucleophilic substitution on the isoquinoline ring occurs preferentially at the electron-deficient C-1 position. stackexchange.comgcwgandhinagar.com

While direct nucleophilic substitution with a nitro group is not common, related strategies have been developed. For instance, a nitro group can be introduced at the C-1 position by using a mixture of potassium nitrite (B80452), dimethylsulfoxide, and acetic anhydride. iust.ac.ir This process involves the nucleophilic addition of the nitrite ion to an activated isoquinoline intermediate. iust.ac.ir

A more sophisticated approach for introducing a nitro group at a position not accessible by direct electrophilic nitration is through the use of Reissert compounds. elsevierpure.com The treatment of 2-benzoyl-1-cyano-1,2-dihydroisoquinoline (an isoquinoline Reissert compound) with acetyl nitrate (B79036) leads to nitration at the C-4 position. Subsequent hydrolysis can then yield 4-nitroisoquinoline (B1589690) derivatives. elsevierpure.com This method demonstrates how activating the isoquinoline ring system can fundamentally alter the regiochemical outcome of nitration, providing a pathway to isomers that are otherwise difficult to synthesize. elsevierpure.com

Methylation and Methyl-Group Functionalization in Isoquinoline Synthesis

The introduction of methyl groups onto the isoquinoline scaffold can be accomplished through various methods, including direct methylation, functionalization of existing groups, or building the ring from methylated precursors. Direct C-H methylation can be challenging, but functionalization via metalation has proven effective. For example, direct metalation of an isoquinoline derivative at the C-1 position using a strong base, followed by quenching with a methylating agent, can install a methyl group at this position. nih.gov An alternative two-step protocol involves quenching the metalated intermediate with Eschenmoser's salt, followed by hydrogenolysis to yield the 1-methylisoquinoline. nih.gov

Classical isoquinoline syntheses, such as the Bischler-Napieralski or Pictet-Spengler reactions, offer another powerful route. pharmaguideline.com By starting with appropriately methylated precursors (e.g., a methylated β-phenylethylamine), one can construct the isoquinoline ring with the methyl group in a predetermined position on either the benzene or the future pyridine portion of the molecule. gcwgandhinagar.compharmaguideline.com For instance, the Ritter reaction of a natural allylbenzene, myristicin, with nitriles has been used to afford 3-methyl-3,4-dihydroisoquinoline (B1143542) derivatives. researchgate.net These methods provide greater control over regioselectivity compared to direct substitution on the parent heterocycle.

Specific Synthetic Routes Towards this compound

There is no extensive literature detailing a single, optimized synthetic route specifically for this compound. However, a plausible pathway can be constructed based on known reactions of isoquinoline and its derivatives. A key challenge is the introduction of substituents at the C-4 and C-7 positions, as direct electrophilic substitution on the parent isoquinoline ring does not favor this pattern.

One documented approach involves the nitration of a precursor, 3,4-dihydro-4-methylisoquinoline. prepchem.com In this synthesis, 3,4-dihydro-4-methylisoquinoline is treated with a solution of potassium nitrate in concentrated sulfuric acid at low temperatures. prepchem.com The reaction mixture is then warmed to yield the product, 3,4-dihydro-4-methyl-7-nitroisoquinoline. prepchem.com

Reaction Scheme:

Starting Material: 3,4-dihydro-4-methylisoquinoline

Reagents: Potassium nitrate (KNO₃), Concentrated sulfuric acid (H₂SO₄)

Conditions: Initial cooling (-20°C to -10°C), followed by stirring at ambient temperature and gentle heating (60°C). prepchem.com

Product: 3,4-dihydro-4-methyl-7-nitroisoquinoline. prepchem.com

To obtain the final aromatic compound, this compound, a subsequent dehydrogenation (aromatization) step would be required. This is commonly achieved using catalysts such as palladium on carbon (Pd/C) or with reagents like sulfur or diphenyl disulfide. pharmaguideline.com

An alternative hypothetical route could involve a multi-step synthesis starting from a pre-functionalized benzene ring. For example, a suitably protected 3-methyl-4-nitrophenylethylamine could be subjected to the Bischler-Napieralski reaction to construct the isoquinoline core, which would place the methyl and nitro groups at the desired positions after cyclization and aromatization. This approach offers better regiochemical control but is typically longer and more complex.

Convergent Synthesis from Substituted Precursors

One plausible convergent strategy involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to form a key biaryl intermediate, which can then undergo cyclization to form the isoquinoline core. For instance, a suitably substituted o-halobenzaldehyde derivative can be coupled with a vinylboronic acid or organostannane reagent. The resulting styryl derivative can then be cyclized in the presence of an amine source to construct the isoquinoline ring.

A hypothetical convergent synthesis of this compound is outlined below:

Table 1: Hypothetical Convergent Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

|---|---|---|---|---|

| 1 | 2-Bromo-5-nitrobenzaldehyde | Propen-2-ylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C | 2-(Propen-2-yl)-5-nitrobenzaldehyde |

This approach allows for the late-stage introduction of diversity by modifying the structures of the coupling partners. For example, employing different boronic acids or organostannanes in the first step would lead to a variety of C4-substituted isoquinoline analogs. Similarly, variations in the benzaldehyde (B42025) starting material would provide access to derivatives with different substitution patterns on the benzene ring. The key advantage of this convergent approach is the ability to rapidly generate a library of analogs from a common set of advanced intermediates.

Post-Synthetic Modification and Functional Group Interconversion Strategies

Post-synthetic modification (PSM) and functional group interconversion (FGI) are powerful strategies for the derivatization of a core molecular scaffold, such as this compound, to access a wider range of analogs. These approaches leverage the existing functionality on the molecule to introduce new chemical entities, thereby expanding the chemical space and enabling the exploration of structure-activity relationships.

The this compound scaffold offers several sites for post-synthetic modification:

The Methyl Group: The methyl group at the C4 position can be a handle for various transformations. For instance, it can undergo radical bromination using N-bromosuccinimide (NBS) to yield a bromomethyl derivative. This intermediate can then be subjected to nucleophilic substitution reactions to introduce a variety of functional groups, such as alcohols, ethers, amines, and thiols.

The Nitro Group: The nitro group at the C7 position is a versatile functional group that can be transformed into a range of other substituents. Reduction of the nitro group, typically with reagents like SnCl₂/HCl or catalytic hydrogenation (e.g., H₂, Pd/C), affords the corresponding 7-aminoisoquinoline. This amino group can then be further functionalized through acylation, alkylation, or diazotization followed by Sandmeyer or related reactions to introduce halides, cyano, or hydroxyl groups.

The Isoquinoline Ring: The isoquinoline ring itself can undergo electrophilic aromatic substitution reactions, although the presence of the deactivating nitro group will direct incoming electrophiles to specific positions and may require forcing conditions.

Table 2: Potential Post-Synthetic Modifications of this compound

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | NBS, AIBN, CCl₄, reflux | 4-(Bromomethyl)-7-nitroisoquinoline |

| This compound | SnCl₂, HCl, EtOH, reflux | 4-Methylisoquinolin-7-amine |

These functional group interconversions significantly enhance the molecular diversity that can be achieved from a single core structure, providing a rapid means to generate analogs for further investigation.

Reductive Phenylation of Nitroisoquinolines as a Synthetic Route

The direct conversion of a nitro group to a phenyl group in a single synthetic operation is not a commonly reported transformation. However, the concept of "reductive phenylation" can be interpreted as a multi-step sequence involving the reduction of the nitro group followed by a phenylation reaction. This approach provides a valuable route to phenyl-substituted isoquinolines from readily available nitroaromatic precursors.

The synthesis of a 7-phenyl-4-methylisoquinoline from this compound would typically proceed through the following two-step sequence:

Reduction of the Nitro Group: The nitro group is first reduced to an amino group to form 4-methylisoquinolin-7-amine, as described in the previous section.

Phenylation of the Amino Group: The resulting arylamine can then be converted into a diazonium salt, which serves as a versatile intermediate for the introduction of a phenyl group. Common methods for this transformation include the Gomberg-Bachmann reaction or a Suzuki-Miyaura coupling of the corresponding diazonium salt or a halide derived from it.

Table 3: Synthetic Route for the Phenylation of this compound via a Diazonium Intermediate

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Fe, NH₄Cl, EtOH/H₂O, reflux | 4-Methylisoquinolin-7-amine |

An alternative approach for the phenylation of the isoquinoline core could involve a palladium-catalyzed C-H activation/arylation reaction. While this would not be a "reductive" phenylation of the nitro group itself, it represents a modern and efficient method for introducing phenyl substituents onto the heterocyclic ring system. However, directing such a reaction to the C7 position in the presence of other C-H bonds would require careful consideration of directing groups and reaction conditions.

The development of novel synthetic methodologies that can achieve such transformations in a more direct and efficient manner remains an active area of research in organic chemistry.

Reaction Mechanisms and Theoretical Reactivity Studies of 4 Methyl 7 Nitroisoquinoline Analogs

Mechanistic Pathways of Nitroisoquinoline Transformations

The reactivity of 4-methyl-7-nitroisoquinoline is dictated by the interplay of the electron-deficient isoquinoline (B145761) core, the strongly electron-withdrawing nitro group, and the activating methyl group. These features open up several mechanistic pathways for transformation, including nucleophilic substitution, reduction of the nitro moiety, and reactions involving the methyl group.

Nucleophilic Aromatic Substitution of Hydrogen (SNH) in Nitroisoquinolines

Nitro-activated aromatic systems, including nitroisoquinolines, are susceptible to Nucleophilic Aromatic Substitution of Hydrogen (SNH). This reaction class is a powerful tool for C-C and C-heteroatom bond formation, allowing for the direct replacement of a hydrogen atom on the electron-deficient ring by a nucleophile. nih.govnih.gov The nitro group strongly activates the aromatic ring towards nucleophilic attack, stabilizing the negatively charged intermediate (a Meisenheimer-type complex) that forms. nih.govlibretexts.org The addition of the nucleophile is generally the rate-limiting step of the reaction. nih.gov For SNH to occur, an oxidation step is required to restore aromaticity in the final product.

A key feature of SNH reactions in nitroaromatic compounds is the potential for the substrate itself to act as an internal oxidant. mdpi.com The nitro group can be reduced during the reaction, facilitating the aromatization of the σH-adduct intermediate without the need for an external oxidizing agent. This dual role is particularly evident in reactions that lead to nitroso derivatives. mdpi.comnih.gov The mechanism involves the initial addition of a nucleophile to a carbon atom ortho or para to the nitro group. mdpi.com While the para-adduct typically requires an external oxidant to form the substituted nitro product, the ortho-adduct can undergo an internal redox process. This pathway involves proton transfer and the elimination of a water molecule, resulting in the formation of a nitroso compound, demonstrating the nitro group's capacity to function as an internal oxidant. mdpi.com

The SNH methodology has been successfully applied to the direct amidation of nitroisoquinoline analogs, providing access to various amides and ureas. doaj.orgnih.gov Studies on 5-nitroisoquinoline (B18046), a close analog, show that it reacts with N-anions of aromatic amides and ureas to yield substituted products. mdpi.comnih.gov

In these reactions, a strong base like sodium hydride (NaH) is used to deprotonate the amide or urea, generating the active N-nucleophile. This nucleophile then attacks the electron-deficient isoquinoline ring. mdpi.com Depending on the reaction conditions and the specific nucleophile, different products can be obtained. For instance, reactions with 1,1-dialkylurea anions can yield different substitution products depending on whether the reaction is run under anhydrous conditions or in the presence of water. nih.gov

| Nucleophile | Product Position | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methylbenzamide N-anion | 8- and 6-position | Anhydrous DMSO, rt | Nitroamide and Nitrosoamide mixture | 45 (total) | mdpi.com |

| 1,1-Dimethylurea anion | 6-position | Anhydrous DMSO (Method A) | Nitroso-urea derivative | 41 | mdpi.comnih.gov |

| Pyrrolidine-1-carboxamide anion | 6-position | Anhydrous DMSO (Method A) | Nitroso-urea derivative | - | mdpi.com |

| p-Nitrobenzamide N-anion | 8-position | DMSO, H2O, rt (Method B) | Nitroamide | 60 | mdpi.com |

Data derived from studies on 5-nitroisoquinoline analogs.

Regioselectivity in the SNH amidation of nitroisoquinolines is a critical aspect, with the reaction outcome often depending on the position of nucleophilic attack relative to the nitro group and the reaction conditions. mdpi.comnih.gov

Nitro Pathway (para-attack): Nucleophilic addition at the para-position (C-8 in 5-nitroisoquinoline) to the nitro group forms a para-σH adduct. This intermediate requires an external oxidant (like atmospheric oxygen) to undergo oxidative aromatization, leading to the formation of the corresponding substituted 5-nitroisoquinoline derivative. mdpi.com The presence of small amounts of water has been found to favor this pathway, leading exclusively to nitro derivatives. nih.gov

Nitroso Pathway (ortho-attack): When the nucleophile attacks the ortho-position (C-6 in 5-nitroisoquinoline), the resulting ortho-σH adduct can aromatize through an internal redox mechanism. This process involves proton transfer and the elimination of water, reducing the nitro group to a nitroso group. This pathway yields 6-substituted-5-nitrosoisoquinoline derivatives and is favored under anhydrous conditions. mdpi.comnih.gov

This distinct regiochemical behavior allows for selective synthesis of either nitro or nitroso products by carefully controlling the reaction conditions, particularly the presence or absence of water. nih.gov

Transformations of the Nitro Moiety (e.g., Reduction to Amine)

The nitro group of this compound is readily susceptible to reduction, providing a key pathway to synthesize the corresponding 7-amino-4-methylisoquinoline. The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry, and various methods are applicable. wikipedia.orgnih.gov

Commonly employed methods for this transformation include:

Catalytic Hydrogenation: This is often the method of choice. Reagents include hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel. commonorganicchemistry.com Catalytic hydrogenation is generally efficient and clean, though care must be taken as it can also reduce other functional groups. commonorganicchemistry.com

Metal-Acid Systems: Classic methods involve the use of metals in acidic media. Common combinations include iron (Fe) in acetic or hydrochloric acid, zinc (Zn) in acid, and tin(II) chloride (SnCl₂) in hydrochloric acid. commonorganicchemistry.comreddit.com These methods are robust and tolerant of various functional groups but can require strenuous workups to remove metal salts. reddit.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used with a catalyst (e.g., Pd/C, Raney Ni) to serve as a source of hydrogen, avoiding the need for high-pressure hydrogenation equipment. researchgate.net

Other Reagents: Sodium hydrosulfite or sodium sulfide (B99878) can also be used for the reduction, sometimes offering selectivity in molecules with multiple nitro groups. wikipedia.org

The resulting 7-amino-4-methylisoquinoline is a valuable intermediate, as the amino group can be further functionalized, for example, through diazotization reactions.

| Reagent/System | Conditions | Key Features | Reference |

|---|---|---|---|

| H2, Pd/C or Raney Ni | Catalytic | High efficiency, clean reaction. May reduce other groups. | commonorganicchemistry.com |

| Fe / Acid (e.g., AcOH, HCl) | Stoichiometric | Mild, good for presence of other reducible groups. | commonorganicchemistry.com |

| Zn / Acid (e.g., AcOH) | Stoichiometric | Mild reduction conditions. | commonorganicchemistry.com |

| SnCl2 / HCl | Stoichiometric | Mild, tolerates other functional groups. Can require difficult workup. | commonorganicchemistry.comreddit.com |

| Hydrazine / Alumina / FeCl3 | Microwave Irradiation | Solvent-free, rapid reduction. | researchgate.net |

Reactivity of the Methyl Group at Position 4 towards Electrophiles and Nucleophiles

The methyl group at the C-4 position of the isoquinoline ring system exhibits enhanced reactivity compared to a simple alkyl group on a benzene (B151609) ring. This heightened reactivity is due to the electron-withdrawing nature of the heterocyclic ring system, which acidifies the protons of the methyl group. The introduction of methyl groups into pyridine (B92270) or quinoline (B57606) nuclei generally enhances their reactivity. researchgate.net

This acidification allows for deprotonation by a sufficiently strong base to form a carbanionic intermediate. This nucleophilic species can then react with a variety of electrophiles. This reactivity is analogous to that of the methyl groups in picoline or quinaldine. core.ac.uk

Key reactions involving the 4-methyl group include:

Condensation Reactions: The activated methyl group can undergo condensation with aldehydes, such as benzaldehyde (B42025), to form styryl derivatives. This type of reaction is characteristic of methyl groups in positions alpha or gamma (like C-4) to the nitrogen atom in heterocyclic bases. core.ac.uk

Alkylation and Acylation: Following deprotonation, the resulting carbanion can be attacked by alkylating or acylating agents.

The reactivity of the methyl group provides a synthetic handle for further elaboration of the this compound scaffold, allowing for the introduction of new carbon-carbon bonds and more complex side chains at the C-4 position.

Regioselectivity in Electrophilic Substitution on Substituted Isoquinolines

The regioselectivity of electrophilic aromatic substitution on the isoquinoline ring system is a complex interplay of the inherent reactivity of the bicyclic structure and the directing effects of existing substituents. The isoquinoline nucleus consists of two fused rings: a benzene ring and a pyridine ring. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophiles than the benzene ring. Consequently, electrophilic substitution reactions on unsubstituted isoquinoline preferentially occur on the benzene ring, typically at the C5 and C8 positions. youtube.comquimicaorganica.org The stability of the resulting Wheland intermediate (also known as a σ-complex or arenium ion) dictates this preference; attack at C5 and C8 allows the positive charge to be delocalized across the carbocyclic ring without disrupting the aromaticity of the pyridinoid ring. quimicaorganica.org

The introduction of substituents further modifies this reactivity pattern. In the case of 4-methylisoquinoline (B18517), the precursor to this compound, the methyl group at the C4 position influences the regioselectivity of subsequent reactions, such as nitration. The methyl group is an activating, ortho-, para-directing substituent due to inductive effects and hyperconjugation. youtube.com It therefore directs incoming electrophiles to the C5 and C8 positions (ortho and para relative to the fusion, but influenced by the C4-methyl group).

However, nitration of 4-methylisoquinoline under strongly acidic conditions (e.g., a mixture of nitric and sulfuric acid) leads to the formation of this compound. This outcome, with substitution at the C7 position, is not what would be predicted based solely on the directing effect of the methyl group. This regioselectivity can be explained by considering the reaction conditions. In a strong acid, the nitrogen atom of the isoquinoline ring becomes protonated. The resulting isoquinolinium ion is significantly more deactivated towards electrophilic attack. This strong deactivation from the positively charged nitrogen atom dominates, and its influence, combined with the directing effect of the methyl group, alters the relative stability of the possible σ-complex intermediates. A computational study on the nitration of tetrahydroquinoline, a related analog, similarly found that N-protonation under acidic conditions is a key factor in determining the final substitution pattern. researchgate.net The formation of the 7-nitro isomer suggests that the transition state leading to this product is lower in energy than the transition states for substitution at the C5, C6, or C8 positions under these specific reaction conditions.

Advanced Computational Investigations of Reactivity and Mechanisms

Computational chemistry provides powerful tools for elucidating the electronic structure, reactivity, and reaction mechanisms of heterocyclic compounds like this compound. Methods such as Density Functional Theory (DFT) can offer deep insights that complement experimental findings.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a robust computational method used to investigate the mechanisms of chemical reactions by calculating the structures and energies of reactants, transition states, and products. mdpi.compitt.edu For the formation of this compound via the nitration of 4-methylisoquinoline, DFT calculations can be employed to map the potential energy surface of the reaction.

The mechanism of electrophilic nitration involves the formation of a σ-complex, or Wheland intermediate. nih.gov DFT studies would focus on calculating the activation free energies (ΔG‡) for the formation of the σ-complexes corresponding to the attack of the nitronium ion (NO₂⁺) at each possible position on the benzene ring (C5, C6, C7, and C8) of the N-protonated 4-methylisoquinoline. The position with the lowest activation barrier corresponds to the kinetically favored product. researchgate.net The calculations would likely show that the transition state leading to the C7-substituted σ-complex is the most stable, thus explaining the observed regioselectivity.

| Position of NO₂⁺ Attack | Relative Activation Free Energy (ΔΔG‡, kcal/mol) | Predicted Product |

|---|---|---|

| C5 | +3.5 | 4-Methyl-5-nitroisoquinoline |

| C6 | +4.2 | 4-Methyl-6-nitroisoquinoline |

| C7 | 0.0 | This compound |

| C8 | +2.8 | 4-Methyl-8-nitroisoquinoline |

Note: The data in this table is hypothetical and serves to illustrate the expected outcome of DFT calculations based on known experimental results and chemical principles. The C7 position is set as the reference (0.0 kcal/mol).

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energies)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. taylorandfrancis.com

For this compound, an FMO analysis would reveal how the substituents affect the electronic properties of the isoquinoline core. The electron-donating methyl group would raise the energy of the HOMO, while the strongly electron-withdrawing nitro group would significantly lower the energy of the LUMO. The analysis would likely show that the HOMO is primarily located on the carbocyclic (benzene) ring, indicating that this is the nucleophilic part of the molecule, while the LUMO would have significant contributions from the nitro group and the pyridinium (B92312) ring, highlighting the electrophilic centers.

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 4-Methylisoquinoline | -8.15 | -1.20 | 6.95 |

| This compound | -9.05 | -2.85 | 6.20 |

Note: The values presented are illustrative and based on general trends observed for substituted aromatic systems.

Natural Bond Orbital (NBO) and Charge Distribution Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonds. wikipedia.orgwisc.edu This method is particularly useful for analyzing charge distribution and donor-acceptor (delocalization) interactions within a molecule. mpg.de

An NBO analysis of this compound would quantify the electron distribution. It would reveal a significant withdrawal of electron density from the isoquinoline ring system by the nitro group, resulting in a large positive natural atomic charge on the nitrogen atom of the NO₂ group and negative charges on its oxygen atoms. The analysis would also show the electron-donating effect of the methyl group. The resulting charge distribution helps to explain the molecule's reactivity, dipole moment, and intermolecular interactions. The analysis can also quantify hyperconjugative and resonance effects by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, such as the interaction between a C-H bonding orbital and an adjacent empty π* orbital.

| Atom | Natural Atomic Charge (e) |

|---|---|

| N1 (Pyridine Ring) | -0.45 |

| C4 (with Methyl Group) | +0.10 |

| C7 (with Nitro Group) | +0.25 |

| N (Nitro Group) | +0.60 |

| O (Nitro Group, average) | -0.48 |

Note: These charge values are representative examples to illustrate the expected electronic effects of the substituents.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the surface of a molecule. deeporigin.com It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. mdpi.com In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are associated with high electron density (e.g., lone pairs) and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. deeporigin.com

For this compound, the MEP map would show the most negative potential localized around the oxygen atoms of the nitro group, indicating their high electron density and ability to act as hydrogen bond acceptors. The area around the pyridine nitrogen would also exhibit negative potential. Conversely, regions of positive potential would be found around the hydrogen atoms of the methyl group and the aromatic ring protons. Such a map provides a clear visual guide to the molecule's reactive behavior and intermolecular interaction patterns. researchgate.net

Energy Decomposition Analysis and Reactive Hybrid Orbital Analysis

Energy Decomposition Analysis (EDA) is a computational method that partitions the total interaction energy between two molecular fragments into physically meaningful components, such as electrostatics, Pauli repulsion, and orbital (covalent) interactions. scm.comunl.edu This analysis provides a detailed understanding of the nature of the chemical bond or intermolecular interaction.

While typically used for intermolecular interactions, EDA can be applied to understand the bonding within the transition state of a reaction. For instance, in the nitration of 4-methylisoquinoline, an EDA could be performed on the transition state, with the fragments defined as the 4-methylisoquinoline cation and the incoming nitronium ion. This would decompose the interaction energy at the transition state, revealing the relative contributions of electrostatic attraction between the electron-rich aromatic ring and the positive nitronium ion, the steric (Pauli) repulsion, and the covalent (orbital) interaction as the new C-N bond begins to form. This level of analysis provides profound insight into why a particular reaction pathway is favored over another.

Derivatization and Advanced Functionalization Strategies for 4 Methyl 7 Nitroisoquinoline

Functionalization of the Isoquinoline (B145761) Ring System

The isoquinoline ring, activated by the electron-withdrawing nitro group, is amenable to various functionalization reactions. These include the introduction of nitrogen-containing groups, as well as alkyl and aryl substituents at specific positions.

The direct introduction of an amide functionality onto the isoquinoline ring system represents an efficient method for creating complex derivatives. One prominent strategy is the oxidative nucleophilic substitution of hydrogen (SNH). In π-deficient systems like nitroisoquinolines, this method allows for the direct C-H amidation without requiring pre-functionalization with a leaving group. nih.gov

This reaction typically involves the generation of an amide anion, which then attacks an electron-deficient position on the isoquinoline ring. The resulting intermediate (a σH-adduct) is subsequently aromatized by an external oxidizing agent, such as potassium ferricyanide (B76249) or even atmospheric oxygen. nih.gov Research on the related compound 5-nitroisoquinoline (B18046) has demonstrated that this reaction can proceed in anhydrous solvents like DMSO at room temperature. nih.govresearchgate.net The choice of reaction conditions, particularly the presence or absence of water, can significantly influence the outcome and product distribution. researchgate.net

Table 1: Reagents and Conditions for SNH Amidation on Nitroisoquinoline Systems

| Reagent/Condition | Role | Reference |

|---|---|---|

| Amide Anion (from carboxamide + NaH) | Nucleophile | nih.gov |

| Anhydrous DMSO | Solvent | nih.govresearchgate.net |

| K3Fe(CN)6 or Atmospheric Oxygen | Oxidizing Agent | nih.gov |

| Room Temperature | Reaction Temperature | nih.gov |

Other N-functionalization strategies include photo-induced carbamoyl (B1232498) radical cascade reactions, which have been developed for the synthesis of amide-functionalized isoquinoline derivatives under mild, environmentally benign conditions. rsc.org

The functionalization of the 4-methyl-7-nitroisoquinoline ring with new carbon-carbon bonds can be achieved through various alkylation and arylation methods. The electron-deficient nature of the nitro-substituted ring makes it a suitable substrate for nucleophilic and radical addition reactions.

Strategies such as the Vicarious Nucleophilic Substitution (VNS) of hydrogen allow for the introduction of carbon substituents at positions activated by the nitro group. nih.gov Furthermore, modern cross-coupling reactions provide a powerful toolkit for C-H arylation and alkylation. While specific examples on this compound are not detailed in the provided sources, the principles of transition-metal catalyzed C-H bond functionalization are broadly applicable to such heterocyclic systems.

Alkylamino groups can be introduced onto the isoquinoline ring through methods analogous to amidation, such as the direct oxidative substitution of hydrogen. Studies on nitroquinolines and 5-nitroisoquinoline have shown that reactions with primary or secondary amines in the presence of an oxidizing agent like potassium ferricyanide can yield the corresponding alkylamino derivatives. The regioselectivity of this amination is strongly governed by the position of the nitro group, which directs the nucleophilic attack to specific, electron-poor sites on the ring system. nih.gov

Chemical Transformations of the Nitro Group

The nitro group at the C-7 position is not merely a passive directing group; it is a versatile functional handle that can be transformed into other important chemical moieties, significantly expanding the synthetic utility of the this compound core.

The conversion of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. A variety of reagents have been developed for this purpose, with a strong emphasis on chemoselectivity—the ability to reduce the nitro group without affecting other potentially reducible functional groups within the molecule. researchgate.netwikipedia.org

Catalytic hydrogenation using catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide is a common and effective method. wikipedia.org Metal-based reduction systems are also widely employed. Reagents like iron powder in acidic media or tin(II) chloride (SnCl₂) are classic choices for this transformation. wikipedia.org More modern and milder conditions have also been developed, including the use of dicobalt octacarbonyl (Co₂(CO)₈) with water, which can selectively reduce aromatic nitro groups in the presence of sensitive functionalities like carbonyls and halides. scispace.com Other metal-free options, such as using tetrahydroxydiboron (B82485) in water, offer an environmentally benign alternative. organic-chemistry.org

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reducing System | Key Features | References |

|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Widely applicable, industrial scale | wikipedia.orgorganic-chemistry.org |

| Iron / Acid | Classic, cost-effective method | wikipedia.org |

| Tin(II) chloride (SnCl₂) | Standard laboratory reagent | wikipedia.org |

| Co₂(CO)₈ / H₂O | High selectivity, tolerates carbonyls and halides | scispace.com |

| Hydrazine (B178648) Hydrate (with catalyst) | Used for selective reductions | researchgate.net |

| Tetrahydroxydiboron | Metal-free, mild conditions, aqueous solvent | organic-chemistry.org |

The nitro group, particularly when situated on an electron-deficient aromatic ring, can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.gov This transformation allows for the introduction of a wide array of nucleophiles at the C-7 position of the isoquinoline ring.

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the nitro group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the nitrite (B80452) ion (NO₂⁻) restores the aromaticity of the ring, yielding the substituted product. nih.gov This strategy has been successfully employed using various carbon and heteroatom nucleophiles. rsc.orgresearchgate.net For instance, carbanions derived from active methylene (B1212753) compounds can displace the nitro group, forming a new carbon-carbon bond. researchgate.net Thiolates have also been shown to displace nitro groups from certain substrates. rsc.org The viability of this displacement is enhanced by the inherent electron deficiency of the isoquinoline nucleus, which is further amplified by the C-7 nitro substituent.

Chemical Transformations of the Methyl Group at Position 4

The methyl group at the C4 position of the isoquinoline ring is not merely a passive substituent. Its protons are activated by the adjacent aromatic system, a characteristic that is further amplified by the electron-withdrawing nature of the nitro group at the C7 position. This inherent reactivity allows for a range of chemical transformations, from direct C-H functionalization to classical condensation reactions.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach compared to traditional methods that require pre-functionalization. While specific studies on the C-H functionalization of the methyl group in this compound are not extensively detailed in the surveyed literature, the principles can be inferred from reactions on analogous methyl-substituted N-heterocycles like methylquinolines and methylisoquinolines.

These transformations often rely on transition-metal catalysis to selectively activate the C(sp³)–H bonds of the methyl group. The nitrogen atom within the isoquinoline ring can act as a coordinating site for the metal catalyst, facilitating the activation process. Strategies may include:

Oxidative Coupling: Palladium-catalyzed reactions, for instance, can couple the methyl group with various partners. These reactions often require an oxidant to regenerate the active catalyst.

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild alternative for generating radical species from the methyl group, which can then engage in a variety of bond-forming reactions. This method avoids the need for high temperatures or harsh oxidants.

The activated nature of the C4-methyl protons makes them susceptible to deprotonation by a suitable base, generating a nucleophilic carbanion. This intermediate can then participate in classic carbon-carbon bond-forming reactions with electrophilic carbonyl compounds. This reactivity is analogous to the well-known aldol (B89426) and Claisen condensation reactions. chemistry.coachlibretexts.orgfiveable.me

The general mechanism involves two primary steps:

Enolate-type formation: A base abstracts a proton from the 4-methyl group, creating a resonance-stabilized carbanion. The negative charge is delocalized into the isoquinoline ring system.

Nucleophilic attack: The carbanion attacks the electrophilic carbon of an aldehyde or ketone, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.

Protonation: Subsequent protonation of the alkoxide yields a β-hydroxy derivative. Under certain conditions, this product may undergo dehydration to form a conjugated α,β-unsaturated system, often referred to as an aldol condensation product. chemistry.coach

This strategy allows for the extension of the carbon skeleton at the C4 position, introducing new functional groups and opportunities for further chemical modification. For example, reaction with an aromatic aldehyde (e.g., benzaldehyde) would yield a styryl-type derivative upon dehydration.

Table 1: Representative Carbonyl Condensation of this compound This table presents a hypothetical reaction based on established chemical principles.

| Reactant 1 | Reactant 2 (Electrophile) | Base | Product Type (after dehydration) |

|---|---|---|---|

| This compound | Benzaldehyde (B42025) | Sodium ethoxide | 4-(2-Phenylvinyl)-7-nitroisoquinoline |

| This compound | Acetone | LDA | 4-(Prop-2-en-2-yl)-7-nitroisoquinoline |

| This compound | Formaldehyde | Potassium tert-butoxide | 4-(Vinyl)-7-nitroisoquinoline |

Construction of Fused Heterocyclic Systems Utilizing this compound Derivatives

Derivatives of this compound serve as valuable synthons for the construction of polycyclic and fused heterocyclic systems. These larger, more complex structures are of interest in drug discovery and materials science. The strategy often involves introducing a second reactive functional group onto the initial scaffold, which can then participate in an intramolecular cyclization reaction.

For instance, a derivative obtained from the carbonyl condensation described in section 4.3.2 could be further modified to incorporate a group capable of cyclizing back onto the isoquinoline or benzene (B151609) ring portion of the molecule. An example of such a strategy could involve:

Initial Derivatization: A condensation reaction could introduce a side chain containing a ketone or ester.

Modification and Cyclization: The nitro group at the C7 position can be chemically reduced to an amino group. This newly formed amine can then undergo an intramolecular condensation with the ketone or ester on the side chain, leading to the formation of a new fused heterocyclic ring.

Various synthetic methods, including intramolecular C-H arylation, Pfitzinger-type reactions, or cascade reactions, are employed to build fused tetracyclic quinoline (B57606) and isoquinoline systems from appropriately substituted precursors. scispace.comnih.gov The specific functional handles present on the this compound derivative would dictate the most suitable cyclization strategy to achieve the desired fused system. airo.co.in

Table 2: Hypothetical Strategy for Fused Ring Synthesis

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product |

|---|

Advanced Spectroscopic Characterization and Theoretical Spectroscopy

High-Resolution Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The FT-IR spectrum of 4-Methyl-7-nitroisoquinoline is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the isoquinoline (B145761) core, the methyl group, and the nitro group.

The primary vibrational modes anticipated for this compound are:

Aromatic C-H Stretching: The C-H stretching vibrations of the isoquinoline ring are expected to appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl (CH₃) group will show characteristic symmetric and asymmetric stretching vibrations, typically observed in the 2975-2850 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic isoquinoline ring system are predicted to occur in the 1650-1450 cm⁻¹ region.

Nitro Group (NO₂) Stretching: The nitro group is a strong infrared absorber and will display two distinct, intense stretching bands: an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch in the 1360-1300 cm⁻¹ range.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the methyl group C-H bonds will be present in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Methyl Group | C-H Asymmetric/Symmetric Stretch | 2975 - 2850 |

| Isoquinoline Ring | C=C and C=N Stretch | 1650 - 1450 |

| Nitro Group | NO₂ Asymmetric Stretch | 1550 - 1500 |

| NO₂ Symmetric Stretch | 1360 - 1300 | |

| Aromatic/Aliphatic | C-H Bending | < 1500 |

Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, the aromatic ring vibrations are expected to produce strong signals in the Raman spectrum. Symmetrical vibrations, which are often weak in the IR spectrum, can be prominent in the Raman spectrum. The symmetric stretching of the nitro group, for instance, should be clearly observable. The combination of FT-IR and Raman spectra provides a more complete "molecular fingerprint," aiding in structural confirmation. pdx.edu

A detailed assignment of the observed vibrational frequencies from FT-IR and Raman spectra can be achieved through Normal Coordinate Analysis (NCA). libretexts.org This theoretical method involves calculating the fundamental vibrational frequencies and their corresponding modes. The process typically begins with geometry optimization of the molecule using computational methods like Density Functional Theory (DFT). researchgate.net

Following optimization, a force field is calculated, which describes the forces between the atoms. These calculations yield harmonic vibrational frequencies, which are often systematically higher than experimental frequencies due to the neglect of anharmonicity. To improve accuracy, the calculated force field is often scaled using specific scale factors, a method known as the Scaled Quantum Mechanical (SQM) force field methodology. researchgate.net The Potential Energy Distribution (PED) is then calculated to determine the contribution of each internal coordinate (like bond stretching or angle bending) to each normal mode, allowing for an unambiguous assignment of the spectral bands. libretexts.orgrsc.org While no specific NCA has been published for this compound, this standard computational approach would be the definitive method for a rigorous vibrational analysis. researchgate.net

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each proton and carbon atom, respectively.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound would display distinct signals for the methyl protons and the aromatic protons on the isoquinoline ring.

Methyl Protons: The three protons of the methyl group at the C4 position would appear as a sharp singlet, expected in the upfield region around δ 2.5-2.8 ppm.

Aromatic Protons: The five protons on the isoquinoline ring would appear in the downfield aromatic region (typically δ 7.0-9.5 ppm). The powerful electron-withdrawing effect of the nitro group at C7 would significantly deshield adjacent protons (H6 and H8), shifting them further downfield. The proton at C8, being ortho to the nitro group, is expected to be the most deshielded. Protons on the pyridine (B92270) ring (H1 and H3) would also be in the downfield region, characteristic of nitrogen-containing aromatic heterocycles.

Carbon-13 (¹³C) NMR: A proton-decoupled ¹³C NMR spectrum would show ten distinct signals, one for each carbon atom in the molecule. pressbooks.pub

Methyl Carbon: The methyl carbon signal would appear at the highest field (most shielded), likely in the δ 15-25 ppm range. rsc.org

Aromatic Carbons: The nine carbons of the isoquinoline ring would resonate in the δ 115-160 ppm region. libretexts.org The carbon atom directly attached to the nitro group (C7) would be significantly deshielded due to the group's strong electron-withdrawing nature. Similarly, quaternary carbons (C4, C4a, C7, C8a) would be identifiable, often by their lower intensity in a standard spectrum. openstax.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~9.0 - 9.3 | ~150 - 155 |

| 3 | ~8.3 - 8.6 | ~140 - 145 |

| 4-CH₃ | ~2.5 - 2.8 (singlet, 3H) | ~15 - 25 |

| 4 | - | ~145 - 150 |

| 4a | - | ~125 - 130 |

| 5 | ~7.8 - 8.1 | ~128 - 132 |

| 6 | ~8.2 - 8.5 | ~120 - 125 |

| 7 | - | ~148 - 152 |

| 8 | ~8.8 - 9.1 | ~122 - 127 |

| 8a | - | ~135 - 140 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between adjacent protons on the aromatic rings, such as between H5 and H6, and between H8 and the proton at H1 (through long-range coupling). This helps to trace the connectivity of the protons around the ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu Each CH group in the molecule would produce a cross-peak connecting the chemical shift of its proton to the chemical shift of its carbon. This would allow for the unambiguous assignment of the carbons attached to protons (C1, C3, C5, C6, C8, and the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²J and ³J correlations). columbia.edu HMBC is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations would include:

The methyl protons (4-CH₃) showing cross-peaks to C3, C4, and C4a.

Proton H1 showing correlations to C3, C8, and C8a.

Proton H8 showing correlations to C6, C7, and C4a. These long-range correlations provide definitive proof of the connectivity across the entire molecular skeleton.

Electronic Spectroscopy for Molecular Electronic Structure

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption properties of this compound are characterized by Ultraviolet-Visible (UV-Vis) spectroscopy. This technique provides insights into the electronic transitions within the molecule when it absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The presence of the conjugated isoquinoline ring system, along with the electron-withdrawing nitro group and the electron-donating methyl group, dictates the specific wavelengths at which the molecule absorbs light. These absorptions are primarily due to π → π* and n → π* electronic transitions.

A hypothetical representation of expected UV-Vis absorption data is presented below to illustrate how such findings would be tabulated.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Assignment |

|---|---|---|---|

| Hexane | 280 | 12,000 | π → π* |

| 350 | 2,500 | n → π* | |

| Ethanol | 285 | 13,500 | π → π* |

| 358 | 2,800 | n → π* | |

| Acetonitrile | 283 | 13,000 | π → π* |

Integration of Experimental and Theoretical Spectroscopic Data

The comprehensive characterization of this compound relies on the synergy between experimental spectroscopic measurements and theoretical quantum chemical calculations. This integrated approach allows for a more detailed and accurate interpretation of the spectroscopic data.

Computational Prediction of Spectroscopic Parameters (IR, Raman, NMR, UV-Vis)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting a range of spectroscopic parameters. For this compound, methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be employed to calculate vibrational frequencies (IR and Raman), nuclear magnetic shielding constants (NMR chemical shifts), and electronic transition energies (UV-Vis spectra).

Time-Dependent Density Functional Theory (TD-DFT) is specifically used for the prediction of electronic absorption spectra. arxiv.org These calculations can provide the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., HOMO to LUMO transitions), which are crucial for assigning the bands observed in the experimental UV-Vis spectrum.

The following table illustrates the kind of data that would be generated from such computational studies for this compound.

Table 2: Hypothetical Computationally Predicted Spectroscopic Parameters for this compound

| Spectroscopic Technique | Parameter | Calculated Value |

|---|---|---|

| IR | C-N stretch (NO₂) | 1530 cm⁻¹ |

| C-H stretch (aromatic) | 3050 cm⁻¹ | |

| Raman | Ring breathing mode | 1020 cm⁻¹ |

| ¹H NMR | δ (CH₃) | 2.5 ppm |

| δ (aromatic H) | 7.8 - 8.5 ppm | |

| ¹³C NMR | δ (CH₃) | 20 ppm |

| δ (aromatic C) | 120 - 150 ppm | |

| UV-Vis (TD-DFT) | λmax 1 | 275 nm (π → π*) |

Validation of Experimental Data through Quantum Chemical Calculations

A key aspect of the integrated spectroscopic approach is the use of quantum chemical calculations to validate and refine the interpretation of experimental data. By comparing the computationally predicted spectra with the experimentally measured spectra, a direct correlation can be established.

For vibrational spectroscopy (IR and Raman), the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. A good agreement between the scaled theoretical frequencies and the experimental band positions confirms the vibrational assignments.

In the case of NMR spectroscopy, calculated chemical shifts are compared with the experimental values to confirm the structural assignment of the molecule. Similarly, the predicted UV-Vis spectrum from TD-DFT calculations helps in the definitive assignment of the observed absorption bands to specific electronic transitions within the this compound molecule. arxiv.org This validation process enhances the confidence in both the experimental and theoretical results, leading to a more robust understanding of the molecular structure and properties of the compound.

Applications As Synthetic Intermediates and Chemical Probes

Precursor in Medicinal Chemistry

The isoquinoline (B145761) alkaloid family is a rich source of biologically active compounds, and synthetic derivatives of isoquinoline are mainstays in medicinal chemistry. Although direct evidence for the use of 4-Methyl-7-nitroisoquinoline as a precursor in the synthesis of the following classes of compounds is limited, its potential can be inferred from the general synthetic strategies employed for analogous structures.

Isoquinoline alkaloids are a diverse class of natural products with a wide range of physiological effects. Many of these compounds feature a substituted isoquinoline core. While there is no specific documentation of this compound being a direct precursor to known natural product alkaloids, its structure contains the fundamental isoquinoline framework. The methyl and nitro groups could potentially be modified or removed during a synthetic sequence to yield more complex alkaloid structures. For instance, the reduction of the nitro group to an amine is a common transformation that introduces a versatile functional group for further elaboration.

The quinoline (B57606) and isoquinoline ring systems are central to many anti-malarial drugs. Although no specific anti-malarial derivatives have been synthesized directly from this compound, research into related compounds highlights the potential of this scaffold. For example, derivatives of 4-aminoquinoline (B48711) have been extensively studied for their anti-malarial properties. The nitro group of this compound could theoretically be reduced to an amine, which could then be further functionalized to explore potential anti-malarial activity, though such studies have not been reported.

The isoquinoline nucleus is a key pharmacophore in a number of anticancer agents and enzyme inhibitors. While there are no specific studies detailing the use of this compound in the development of such agents, the broader class of nitroaromatic compounds has been investigated for its potential in cancer therapy. The electron-withdrawing nature of the nitro group can influence the electronic properties of the isoquinoline ring system, which may be beneficial for certain biological interactions. However, without experimental data, this remains a hypothetical application.

Given its functionalized isoquinoline structure, this compound could serve as an intermediate in the multi-step synthesis of more complex drug candidates. The nitro group, in particular, can be a versatile handle for a variety of chemical transformations, including reduction to an amine, displacement, or participation in cyclization reactions. These transformations could allow for the construction of more elaborate molecular architectures. However, specific examples of its use in this context are not currently available in the scientific literature.

Role in Materials Science and Analytical Technologies

The unique electronic and spectroscopic properties of nitroaromatic compounds make them interesting candidates for applications in materials science and analytical technologies.

While there is no direct research on this compound for explosive detection, studies on the closely related compound, 5-nitroisoquinoline (B18046), have demonstrated its utility as an explosive analogue for detection using Surface-Enhanced Raman Spectroscopy (SERS). SERS is a highly sensitive technique that enhances the Raman scattering of molecules adsorbed on rough metal surfaces. Nitroaromatic compounds, which are common components of explosives, can be detected at very low concentrations using this method.

Research has shown that 5-nitroisoquinoline can be reliably detected at concentrations as low as 10⁻⁷ M using SERS. semanticscholar.org This suggests that this compound, which shares the same nitroisoquinoline core, could also be a viable candidate for SERS-based detection methods for explosives. The presence of the methyl group might slightly alter the vibrational modes observed in the SERS spectrum, potentially providing a unique spectral fingerprint. Further research would be necessary to validate this potential application and determine the limit of detection for this compound.

General Synthetic Utility in Organic Synthesis

The structural features of this compound, namely the isoquinoline core, the electron-donating methyl group, and the electron-withdrawing nitro group, suggest its significant potential as a versatile intermediate in organic synthesis. The strategic placement of these functional groups allows for a range of chemical modifications, making it a valuable building block for the construction of more complex molecules.

Versatile Intermediate for Diverse Organic Transformations

The reactivity of this compound is dictated by the interplay of its constituent functional groups. The nitro group at the 7-position deactivates the benzene (B151609) ring towards electrophilic substitution, while activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. Conversely, the methyl group at the 4-position can undergo various reactions, including oxidation and halogenation, providing further avenues for functionalization.

The isoquinoline nitrogen atom can be quaternized to form isoquinolinium salts, which can then participate in a variety of nucleophilic addition reactions. Furthermore, the nitro group can be reduced to an amino group, which is a key transformation for the synthesis of a wide array of derivatives, including amides, sulfonamides, and diazonium salts. These subsequent compounds can then be utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.

A hypothetical reaction scheme illustrating the versatility of this compound is presented below:

| Starting Material | Reagents and Conditions | Product | Potential Application |

| This compound | 1. Fe, HCl 2. Ac2O, Pyridine (B92270) | N-(4-Methylisoquinolin-7-yl)acetamide | Intermediate for further functionalization |

| This compound | 1. H2, Pd/C 2. NaNO2, HCl 3. CuCN | 4-Methylisoquinoline-7-carbonitrile | Precursor to carboxylic acids and amides |

| This compound | m-CPBA | This compound N-oxide | Intermediate for C-H functionalization |

Contribution to Photosensitizer Complexes for Catalytic Applications

The core structure of isoquinoline is a known ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The introduction of a nitro group at the 7-position and a methyl group at the 4-position can modulate the electronic properties of the isoquinoline ligand, thereby influencing the photophysical and catalytic properties of the resulting metal complexes.

Photosensitizer complexes are molecules that can absorb light and transfer the energy to other molecules, initiating photochemical reactions. These complexes are crucial in applications such as photodynamic therapy, solar energy conversion, and photocatalysis. The extended π-system of the isoquinoline ring in this compound suggests that its metal complexes could exhibit interesting photophysical properties.

While no specific research has been found detailing the use of this compound in photosensitizer complexes, the general principles of ligand design in this field suggest its potential. The nitro group, being strongly electron-withdrawing, can influence the metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for the photosensitizing properties of a complex. The methyl group can also play a role in tuning the steric and electronic environment around the metal center.

Future research could explore the synthesis and characterization of transition metal complexes of this compound and evaluate their potential as photosensitizers in various catalytic applications.

Future Research Trajectories and Unresolved Challenges in 4 Methyl 7 Nitroisoquinoline Research

Advancements in Stereoselective and Enantioselective Synthesis